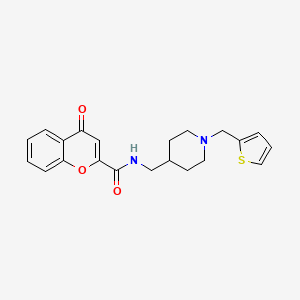
4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- Synthetic Pathways and Biological Evaluation : A study highlighted the synthesis of coumarin derivatives containing a thiazolidin-4-one ring, emphasizing the creation of innovative compounds with potential biological properties (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010). This research forms a basis for exploring similar compounds such as 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide, demonstrating the chemical versatility and potential for biological applications.
- Electronic Structure and Interactions : Another study provided insights into the electronic structure, synthesis, and molecular interactions of chromene derivatives, which play a crucial role in understanding the chemical behavior and potential applications of compounds like 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide (V. Vrabel, J. Sivý, P. Šafár̆, S. Marchalin, 2014).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : The synthesis of novel compounds and their evaluation for antimicrobial activities is a key research area. For instance, thiazolidinone derivatives synthesized under microwave irradiation showed significant antibacterial and antifungal activities (J. Raval, B. N. Naik, K. R. Desai, 2012). This suggests that compounds with a similar structural framework, such as 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide, could also possess antimicrobial properties.
Photophysical and Pharmacological Properties
- Photophysical Properties : Research on chromene derivatives, such as the synthesis of 2-oxo-2H-chromenylpyrazolecarboxylates and their evaluation for anticancer activity, also investigates their photophysical properties (J. A. Kumar, G. Saidachary, G. Mallesham, et al., 2013). This highlights the potential for such compounds in photodynamic therapy and as probes in biological systems.
Antioxidant and Antibacterial Agents
- Antioxidant and Antibacterial Efficacy : The synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives via a one-pot reaction demonstrated their potential as antioxidant and antibacterial agents (Chitreddy V. Subbareddy, S. Sumathi, 2017). This suggests a promising area of application for compounds like 4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide in combating oxidative stress and bacterial infections.
Eigenschaften
IUPAC Name |
4-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-18-12-20(26-19-6-2-1-5-17(18)19)21(25)22-13-15-7-9-23(10-8-15)14-16-4-3-11-27-16/h1-6,11-12,15H,7-10,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQQRCOLZUBMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2554354.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)
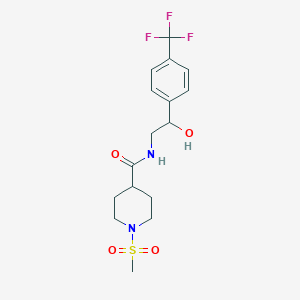
![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)
![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)
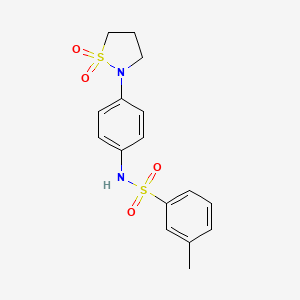
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2554369.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2554370.png)

![4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2554372.png)
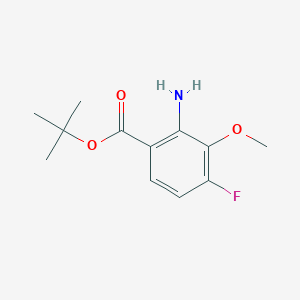
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554374.png)
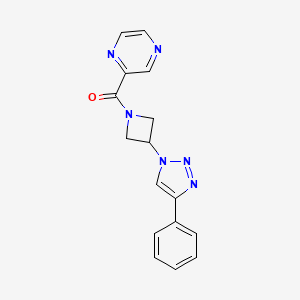
![N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2554377.png)